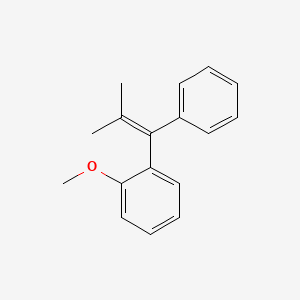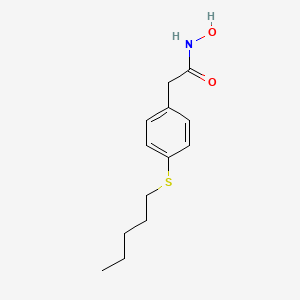![molecular formula C10H9N5O B14502871 (NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine](/img/structure/B14502871.png)
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes two pyrazine rings and a hydroxylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine typically involves the condensation of 1,2-di(pyrazin-2-yl)ethanone with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to facilitate the formation of the desired product. The reaction can be represented as follows:
1,2-di(pyrazin-2-yl)ethanone+hydroxylamine hydrochloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction of this compound can yield amines or hydroxylamines, depending on the specific conditions and reagents used.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazine rings, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic or nucleophilic reagents can be employed, depending on the desired substitution pattern.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Production of amines or hydroxylamines.
Substitution: Introduction of various functional groups onto the pyrazine rings.
Aplicaciones Científicas De Investigación
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine: Unique due to its specific structure and functional groups.
Other Hydroxylamines: Compounds with similar hydroxylamine groups but different substituents.
Pyrazine Derivatives: Compounds containing pyrazine rings with various functional groups.
Uniqueness: this compound is unique due to its combination of two pyrazine rings and a hydroxylamine group, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C10H9N5O |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H9N5O/c16-15-9(10-7-12-2-4-14-10)5-8-6-11-1-3-13-8/h1-4,6-7,16H,5H2/b15-9- |
Clave InChI |
DBSJRCFHMWXRKN-DHDCSXOGSA-N |
SMILES isomérico |
C1=CN=C(C=N1)C/C(=N/O)/C2=NC=CN=C2 |
SMILES canónico |
C1=CN=C(C=N1)CC(=NO)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



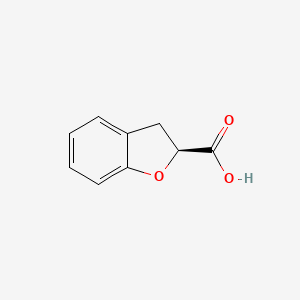
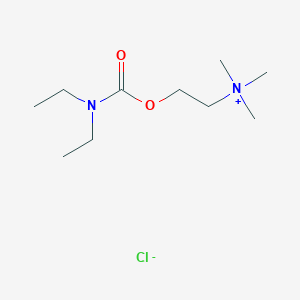
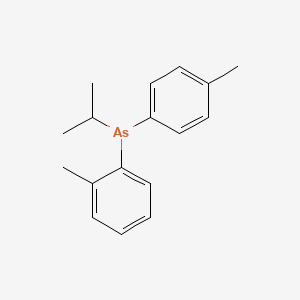
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
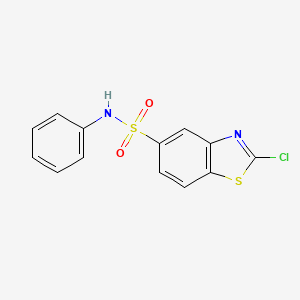
![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)
![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)
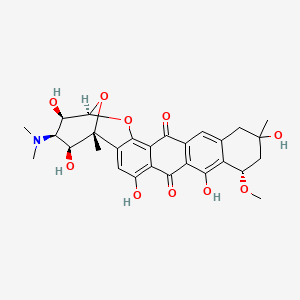
![2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene](/img/structure/B14502846.png)

